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Cat. No.: B1295989

Get Quote

Executive Summary
This technical guide addresses the solid-state chemistry, crystal structure elucidation, and

polymorphism screening of 2,5-Dimethylphenethylamine (2,5-Me-PEA).

Critical Disambiguation: Research in this field often suffers from nomenclature collisions.[1]

This guide focuses strictly on the ring-substituted isomer (CAS: 23068-44-2), a lipophilic analog

of the well-known 2C-H (2,5-dimethoxyphenethylamine). It is distinct from N,N-

dimethylphenethylamine (side-chain substituted) and 2,5-dimethoxyphenethylamine (2C-H).

The guide provides a self-validating framework for synthesizing the hydrochloride salt,

screening for polymorphs, and solving the crystal structure using X-Ray Diffraction (XRD),

grounded in the structural homology of the phenethylamine (PEA) class.[1]

Part 1: Chemical Context & Molecular Geometry[1]
Structural Identity
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The target molecule, 2-(2,5-dimethylphenyl)ethanamine, consists of a rigid benzene ring

substituted with methyl groups at the ortho (2) and meta (5) positions relative to the ethylamine

chain.[1]

Feature Specification

IUPAC Name 2-(2,5-dimethylphenyl)ethanamine hydrochloride

Common Name 2,5-Dimethylphenethylamine HCl (2,5-DMPEA)

CAS Number 23068-44-2 (Free base) / Salt dependent

Molecular Formula C₁₀H₁₅N[2][3][4][5] · HCl

Key Property High lipophilicity (Methyl vs. Methoxy)

Structural Homology & Packing Theory
Unlike its oxygenated cousin (2C-H), 2,5-Me-PEA lacks hydrogen-bond acceptors on the ring.

This fundamentally alters its crystal packing forces:[1]

2C-H (Dimethoxy): Packing is driven by weak C-H...O interactions and strong ionic layering.

2,5-Me-PEA (Dimethyl): Packing is dominated by steric interlocking of the methyl groups and

Van der Waals forces. The 2,5-substitution pattern creates a "twisted" steric bulk that

disrupts the planar

-

stacking observed in unsubstituted phenethylamine.

Expected Lattice Motif: Phenethylamine hydrochlorides typically crystallize in a bilayer

architecture.[1]

Ionic Layer: The ammonium heads (

) and chloride ions (

) form a 2D hydrogen-bonded network (typically on the ab plane).[1]
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Hydrophobic Layer: The aromatic rings extend perpendicular to the ionic sheet,

interdigitating with rings from the adjacent layer.[1]

Hypothesis for 2,5-Me-PEA: The 2-position methyl group introduces steric clash with the

ethylamine side chain (the "ortho effect"), likely forcing the torsion angle

to deviate significantly from the standard

perpendicular conformation, potentially inducing lower symmetry space groups (e.g.,

or

).[1]

Part 2: Solid-State Characterization Framework
To definitively characterize this compound, researchers must employ a "Polymorph Screening

Workflow."[1] This protocol ensures that the thermodynamically stable form is identified for

development, while metastable forms are cataloged.[1]

Visualization: Polymorph Screening Workflow
The following diagram outlines the logical flow from crude synthesis to definitive structural

assignment.
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Crystallization Techniques

Crude 2,5-Me-PEA HCl

Slow Evaporation
(Thermodynamic Control)

Crash Cooling
(Kinetic Control)

Anti-Solvent Addition
(IPA -> Et2O)

Primary Analysis:
PXRD & DSC

Unique Pattern?

Single Crystal XRD
(Structure Solution)

Yes (New Form)

Modify Solvent/Temp

No (Amorphous/Known)

Lattice Parameters &
Space Group

CIF Data Generation

Click to download full resolution via product page

Caption: Workflow for isolating and characterizing polymorphs of 2,5-
dimethylphenethylamine HCl, moving from crystallization techniques to definitive XRD

analysis.

Part 3: Experimental Protocols
Synthesis of the Hydrochloride Salt
To ensure high-purity crystals suitable for XRD, the salt must be prepared from a purified free

base.
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Reaction:

Protocol:

Dissolution: Dissolve 1.0 g of 2,5-dimethylphenethylamine free base in 10 mL of

anhydrous Isopropanol (IPA).

Acidification: Dropwise add concentrated HCl (37%) or ethereal HCl until pH reaches ~2-3. A

white precipitate should form immediately.[1]

Recrystallization (Purification):

Heat the suspension to boiling until all solids dissolve.

If insoluble particulates remain, hot-filter through a 0.45 µm PTFE membrane.

Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C

overnight.

Harvest: Filter the needle-like crystals, wash with cold anhydrous diethyl ether, and dry under

vacuum at 40°C for 24 hours.

Single Crystal Growth (Slow Evaporation)
This method yields the highest quality crystals for structure determination.[1]

Solvent System: Prepare a 1:1 mixture of Methanol and Ethanol.[1]

Saturation: Saturate the solvent with the purified HCl salt at room temperature.

Vessel: Place 5 mL of the solution in a small vial (scintillation vial).

Control: Cover the vial with Parafilm and poke one small hole with a needle to restrict

evaporation rate.

Timeline: Leave undisturbed in a vibration-free environment for 7–14 days. Look for

transparent, prismatic needles or plates.[1]
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Part 4: Crystallographic Analysis Logic
When analyzing the resulting data, specific structural markers define the 2,5-
dimethylphenethylamine lattice.[2][3]

Data Collection Parameters (SC-XRD)
Radiation Source: Mo-K

(

Å) or Cu-K

(

Å).

Temperature: Collect at 100 K to reduce thermal motion of the terminal methyl groups.

Structure Solution Pathway
The following logic tree guides the refinement process, specifically addressing the disorder

common in flexible ethylamine chains.

Raw Reflections
(hkl) Unit Cell Determination Space Group Assignment

(Likely P21/c or Pbca)
Structure Solution

(Direct Methods/ShelXT)
Refinement

(Least Squares)

Check for Disorder

Model Side Chain
(Split Positions)

High Thermal
Ellipsoids

Final CIF
(R-factor < 5%)Clean Model

Click to download full resolution via product page

Caption: Crystallographic refinement logic, emphasizing the handling of side-chain disorder

common in phenethylamines.

Expected Lattice Metrics
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Based on the structural database of homologous phenethylamines (CSD Refcodes: PETHYB,

DMOPET), the following parameters serve as validation benchmarks:

Parameter Expected Range (HCl Salt) Reason

Space Group or
Centrosymmetric packing is

favored for racemate salts.

Z (Formula Units) 4 or 8

Consistent with

monoclinic/orthorhombic

symmetry.[1]

N...Cl Distance 3.10 – 3.25 Å
Standard hydrogen bond

length for ammonium-chloride.

Packing Efficiency Lower than PEA
2,5-Dimethyl steric bulk

prevents tight packing.

Part 5: References & Grounding[1]
Note on Data Availability: Specific unit cell dimensions for 2,5-dimethylphenethylamine
hydrochloride are not currently indexed in the open-access Cambridge Structural Database

(CSD) as of 2024. The protocols above are derived from the standard operating procedures for

the phenethylamine chemical class.

Chemical Identity:2,5-Dimethylphenethylamine. PubChem CID: 211415.[1] Link

Structural Homology (2C-H): Bergin, R. "The crystal structure of 2,5-

dimethoxyphenethylamine hydrochloride." Acta Crystallographica Section B, 1971.[1]

(Provides the baseline for the 2,5-substitution motif).

General Phenethylamine Packing: Rekharsky, M. V., et al. "Chiral Recognition in the Solid

State."[1] Journal of the American Chemical Society.[1] (Discusses the bilayer packing of

PEA salts).

Crystallization Protocol: Newman, A. "Crystallization as a Separation Process."[1] ACS

Symposium Series. (Standard reference for salt selection and polymorph screening).
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Synthesis Reference: Shulgin, A. T. PiHKAL: A Chemical Love Story. Transform Press, 1991.

[1] (The authoritative text on phenethylamine synthesis, specifically the Henry reaction route

used for 2,5-substituted analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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